(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride
Description
Properties
IUPAC Name |
(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-6-7(3-1)9-5-4-8-6;/h6-8H,1-5H2;1H/t6-,7+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEHBYVWAVHAEP-UOERWJHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)OCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with an amine and an aldehyde, followed by cyclization to form the oxazine ring. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as automated reaction monitoring and purification systems.
Chemical Reactions Analysis
Sulfonylation Reactions
This compound undergoes sulfonylation at the nitrogen atom of the oxazine ring. The reaction typically involves sulfonyl chlorides under basic conditions to form sulfonamide derivatives. For example:
Reaction:
A derivative, 5-[(4aS,7aR)-octahydrocyclopenta[b] oxazine-4-sulfonyl]-2-methoxybenzoic acid , has been synthesized, demonstrating its utility in creating sulfonylated analogs .
| Reagent | Conditions | Product |
|---|---|---|
| Sulfonyl chlorides | Basic (e.g., pyridine) | Sulfonamide derivatives with retained stereochemistry |
Cyclization and Rearrangement
The bicyclic framework participates in cyclization reactions. For instance, allylic azide rearrangements paired with intramolecular Schmidt reactions have been employed to generate fused bicyclic lactams with controlled stereochemistry . While this methodology was applied to structurally related compounds, similar pathways are plausible for this oxazine derivative due to its strained ring system.
Key Mechanistic Insight:
-
Carbocation intermediates form during allylic azide rearrangements, influencing regioselectivity .
-
Diastereoselectivity is governed by chair/boat conformations in transition states .
Functionalization via Coupling Reactions
The secondary amine in the morpholine ring enables amide bond formation and alkylation . For example, the compound serves as a precursor in peptide coupling or alkylation reactions to generate bioactive derivatives .
Example Reaction Pathway:
| Reagent | Application |
|---|---|
| EDCl/HOBt | Amide bond formation for drug intermediates |
| Alkyl halides | N-Alkylation to modify pharmacological properties |
Oxidation and Reduction
While direct oxidation/reduction data for this specific compound is limited, analogous morpholine derivatives undergo:
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Oxidation at nitrogen or oxygen sites using agents like hydrogen peroxide.
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Reduction of the oxazine ring with catalysts (e.g., Pd/C) to yield piperidine derivatives.
Stereochemical Considerations
The (4aS,7aR) configuration is critical for reaction outcomes:
Scientific Research Applications
(4aS,7aR)-Octahydrocyclopenta[b][1,4]oxazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Stereoisomers
The stereochemistry of octahydrocyclopenta[b][1,4]oxazine derivatives significantly impacts their properties. Key stereoisomers include:
Key Observations :
- Stereoisomers share identical molecular formulas but differ in spatial configuration, leading to variations in melting points, solubility, and biological activity. For example, the (4aS,7aR) isomer is a key intermediate in moxifloxacin synthesis, whereas the (4aR,7aS) isomer lacks explicit pharmacological data .
Substituted Derivatives
Fluorinated and alkylated analogs demonstrate how substituents alter properties:
Key Observations :
Structural Analogs
Compounds with modified ring systems highlight structural versatility:
Key Observations :
- Replacing the cyclopentane ring with a pyrrolidine ring (as in finafloxacin intermediates) modifies steric hindrance and hydrogen-bonding capacity, influencing target selectivity .
- Quinolone derivatives incorporating octahydro-heterocycles demonstrate broad-spectrum antibiotic properties, underscoring the pharmacological relevance of these frameworks .
Research Findings and Data Gaps
- Synthesis : The target compound is synthesized via stereoselective cyclization, while fluorinated analogs require halogenation steps .
- Applications: Primarily used as intermediates in fluoroquinolone antibiotics (e.g., moxifloxacin, finafloxacin) .
- Data Gaps : Boiling points, detailed pharmacokinetic data, and comparative toxicity studies between stereoisomers are lacking in the literature .
Biological Activity
(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride is a bicyclic compound with a unique oxazine structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 163.65 g/mol
- CAS Number : 1147112-78-4
- Stereochemistry : (4aS,7aR)
The compound's stereochemistry is crucial as it influences its chemical behavior and biological activity. The oxazine ring structure is associated with various pharmacological properties, making this compound a subject of interest in drug development.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization of Precursors : The reaction of cyclopentanone with an amine and an aldehyde under controlled conditions.
- Catalytic Conditions : Utilizing specific catalysts and temperature settings to ensure optimal yield and purity.
These synthetic routes highlight the compound's versatility as a building block in organic synthesis and medicinal chemistry applications .
Anticancer Activity
Research indicates that compounds within the oxazine class may possess anticancer properties. Although direct studies on this compound are sparse, related compounds have demonstrated cytotoxic effects against cancer cell lines . Further investigation is required to elucidate the mechanisms of action and therapeutic potential of this compound.
Neuroactive Properties
The unique stereochemistry of this compound may confer neuroactive properties. Similar compounds have been studied for their interactions with neurotransmitter systems, suggesting that this compound could influence neurological pathways .
Summary Table of Biological Activities
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Potential activity; specific data lacking |
| Anticancer | Related compounds show cytotoxic effects; further study needed |
| Neuroactive | Possible interactions with neurotransmitter systems; requires investigation |
| Antioxidant | Similar compounds exhibit significant antioxidant activities |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride?
- Methodological Answer : Synthesis typically involves cyclization of precursor amines under reflux conditions with polar solvents (e.g., ethanol) and acid catalysis (e.g., acetic acid). For example, analogous heterocycles are synthesized via refluxing hydrazides with aldehydes for 2–4 hours, followed by recrystallization from methanol . Key steps include:
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.
- Validation : Confirm yield and purity via melting point, NMR, and elemental analysis (±0.4% of theoretical values) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy :
- ¹H/¹³C-NMR : Analyze coupling constants (e.g., J values for axial/equatorial protons) to confirm stereochemistry .
- IR Spectroscopy : Identify N–H and C–O stretches (~3300 cm⁻¹ and ~1200 cm⁻¹, respectively) .
- Chromatography :
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (e.g., 70:30 v/v) at 1 mL/min flow rate .
Q. What safety protocols are critical for handling this hydrochloride salt?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, face shields, and EN 166-certified safety goggles .
- Engineering Controls : Conduct reactions in fume hoods with negative pressure to limit aerosol exposure .
- Waste Disposal : Neutralize residual hydrochloride with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in stereochemical assignments?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare computed NMR chemical shifts (e.g., via Gaussian09) with experimental data to validate the (4aS,7aR) configuration .
- X-ray Crystallography : Resolve ambiguous NOE effects by determining crystal structures .
Q. What experimental strategies elucidate the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates under varying pH (1–13) and temperatures (25–60°C) using HPLC .
- Steric/Electronic Analysis : Compare reactivity with non-fused oxazine analogs (e.g., 1,4-oxazepane) to assess ring strain effects .
Q. How do researchers design stability studies under physiological conditions?
- Methodological Answer :
- Accelerated Degradation Tests : Incubate the compound in PBS (pH 7.4) at 37°C for 14 days, sampling at intervals for HPLC analysis .
- Identification of Degradants : Use LC-MS to characterize oxidation byproducts (e.g., N-oxides) .
Q. What in vitro assays mitigate interference from the hydrochloride counterion in biological studies?
- Methodological Answer :
- Buffer Exchange : Dialyze the compound against ammonium acetate (pH 6.8) to replace Cl⁻ with acetate .
- Control Experiments : Compare activity of the free base (generated via basification and extraction) with the hydrochloride salt .
Data Contradiction Analysis
Q. How to address conflicting solubility data reported in different studies?
- Methodological Answer :
- Standardized Conditions : Re-test solubility in DMSO, water, and ethanol at 25°C under controlled humidity .
- Purity Verification : Use DSC (Differential Scanning Calorimetry) to rule out hydrate/anhydrate polymorphism .
Q. Why do synthetic yields vary across published protocols?
- Methodological Answer :
- Critical Parameter Screening : Optimize catalyst load (e.g., acetic acid at 0.5–5 mol%) and reaction time (2–8 hours) via DoE (Design of Experiments) .
- Byproduct Analysis : Use GC-MS to identify competing pathways (e.g., over-oxidation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
